

An In-depth Technical Guide to Capsid Assembly Modulators (CAMs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capsid assembly inhibitor*

Cat. No.: *B15568123*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

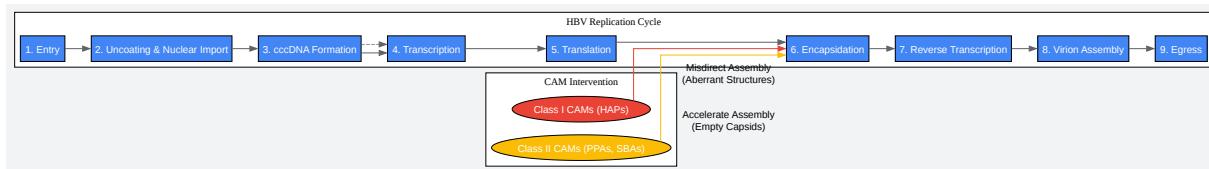
This guide provides a comprehensive overview of the distinct classes of capsid assembly modulators (CAMs), a promising class of antiviral agents, with a primary focus on their activity against the Hepatitis B Virus (HBV). It delves into their mechanisms of action, presents quantitative data on their efficacy, and offers detailed experimental protocols for their evaluation.

Introduction to Capsid Assembly Modulators

Capsid assembly is a critical and highly orchestrated process in the life cycle of many viruses, including the Hepatitis B Virus. It involves the self-assembly of viral core protein (Cp) subunits into a protective icosahedral shell, the capsid, which encapsulates the viral genome. Interfering with this assembly process presents a unique and attractive therapeutic strategy for the development of novel antiviral drugs.[\[1\]](#)

Capsid Assembly Modulators (CAMs) are small molecules that allosterically bind to the core protein, thereby altering the kinetics and thermodynamics of capsid assembly.[\[2\]](#) This interference can lead to two primary outcomes: the formation of non-capsid-like aberrant structures that are non-functional, or the accelerated assembly of "empty" capsids that lack the viral genome.[\[1\]](#)[\[3\]](#) In either case, the result is a disruption of the viral replication cycle.[\[2\]](#)

Classification of Capsid Assembly Modulators


CAMs are broadly categorized into two main classes based on their chemical structure and the morphological outcome of their interaction with the core protein.[3][4]

- Class I (or Class A) CAMs: Predominantly composed of heteroaryldihydropyrimidines (HAPs), these modulators are known to misdirect capsid assembly, leading to the formation of irregular, non-capsid polymers and aggregates.[1][2] This class is also referred to as CAM-A (aberrant).[4]
- Class II (or Class E/N) CAMs: This class includes phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs).[2] They act by accelerating the kinetics of capsid assembly, resulting in the formation of morphologically normal-looking capsids that are devoid of the pregenomic RNA (pgRNA)-polymerase complex, rendering them "empty" and non-infectious. [1][3] This class is also referred to as CAM-E (empty) or CAM-N (normal).[4]

A newer sub-classification for non-HAP Class A CAMs has also been proposed based on the characteristics of the induced aggregates: CAM-Ai (inducing larger, irregular capsids) and CAM-At (inducing smaller, more numerous aggregates).

Mechanism of Action

CAMs from all classes bind to a common hydrophobic pocket at the interface between two core protein dimers.[1][2] This binding event stabilizes a conformation of the core protein dimer that is more prone to assembly.

[Click to download full resolution via product page](#)

Figure 1: HBV Life Cycle and CAM Intervention Points.

Dual Mechanism of Action

Recent studies have revealed that CAMs possess a dual mechanism of action.^[5] Beyond their primary role in disrupting capsid assembly during viral replication, they can also interfere with the early stages of infection by preventing the establishment of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in the host cell nucleus.^[5] This is achieved by affecting the integrity of incoming viral capsids.^[6]

Quantitative Data on CAM Efficacy

The antiviral activity of various CAMs has been extensively studied in vitro and in clinical trials. The following tables summarize key quantitative data for representative compounds from different classes.

Table 1: In Vitro Antiviral Activity of Representative CAMs

Compound	Class	Cell Line	EC50 (nM)	Reference
BAY 41-4109	Class I (HAP)	HepG2.2.15	101	[5]
GLS4	Class I (HAP)	HepAD38	3	[1]
RG7907	Class I (HAP)	HepG2.117	62	[7]
AT-130	Class II (PPA)	HepG2.2.15	127	[5]
NVR 3-778	Class II (SBA)	-	-	[6]
JNJ-56136379 (Bersacapavir)	Class II	HepG2.117	54	[8]
Vobicorvir (ABI-H0731)	Class II	-	5	[9]
JNJ-632	Class II (SBA)	HepG2.2.15	121	[5]
ALG-005398	Non-HAP Class A	HepG2.117	3.21	[7]
VNRX-9945	Class I (CAM-A)	HepG2.2.15	2.3	[9]
ABI-H3733	Class II	-	5	[9]

Table 2: Clinical Trial Data for Selected CAMs

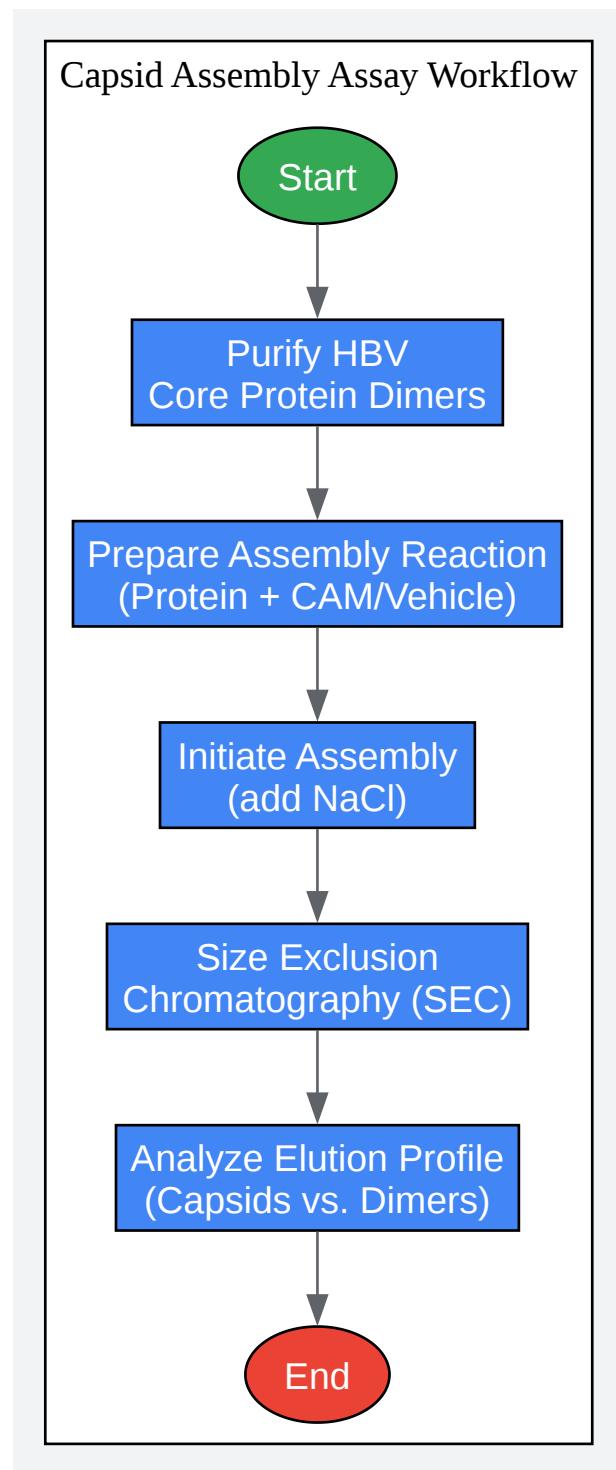
Compound	Phase	Key Findings	Reference
Vebicorvir (ABI-H0731)	Phase 2	<p>Combination with NrtI showed a favorable safety profile and greater reductions in HBV DNA and pgRNA compared to NrtI alone. However, meaningful sustained virologic response (SVR) rates were not achieved after treatment discontinuation.</p>	[10][11][12][13]
JNJ-56136379 (Bersacapavir)	Phase 2	<p>In combination with a nucleos(t)ide analogue (NA), resulted in pronounced reductions in HBV DNA and RNA.</p> <p>Limited reduction in HBsAg was observed.</p> <p>Viral breakthrough occurred with monotherapy due to the emergence of the T33N resistance variant.</p>	[8][14][15][16][17]
NVR 3-778	Phase 1b	<p>Demonstrated a mean 1.72-log₁₀ reduction in serum HBV DNA and a 0.82-log₁₀ reduction in serum HBV RNA.</p>	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CAMs.

In Vitro HBV Capsid Assembly Assay

This assay is fundamental to determining the effect of a CAM on the formation of HBV capsids.


Objective: To monitor the assembly of recombinant HBV core protein into capsids in the presence and absence of a test compound.

Principle: The assembly of core protein dimers into larger oligomeric structures and ultimately capsids can be monitored by techniques such as size exclusion chromatography (SEC), native agarose gel electrophoresis, or fluorescence correlation spectroscopy.

Detailed Protocol (using Size Exclusion Chromatography):

- Protein Expression and Purification:
 - Express the HBV core protein (e.g., Cp149 or Cp183) in E. coli.
 - Purify the protein using standard chromatographic techniques to obtain highly pure core protein dimers.[18]
- Assembly Reaction:
 - Prepare a reaction mixture containing the purified core protein dimers at a concentration of 20 μ M in an assembly buffer (e.g., 50 mM HEPES, pH 7.5).[19]
 - Add the test CAM at a desired concentration (e.g., 40 μ M) or vehicle control (e.g., DMSO). [19]
 - Incubate the mixture at 37°C for 1 hour to allow for compound binding.[19]
 - Initiate capsid assembly by adding NaCl to a final concentration of 500 mM.[19]
 - Incubate the assembly reaction at 37°C for 1 hour.[19]

- Size Exclusion Chromatography (SEC):
 - Inject an aliquot (e.g., 100 μ L) of the assembly reaction onto a size exclusion column (e.g., Superose 6) pre-equilibrated with the assembly buffer.[18][19]
 - Monitor the elution profile at 280 nm. Assembled capsids will elute in the void volume or at a much earlier retention time compared to the core protein dimers.[19]
- Data Analysis:
 - Integrate the peak areas corresponding to assembled capsids and unassembled dimers to quantify the extent of assembly.
 - Compare the elution profiles of reactions with and without the CAM to determine its effect on capsid assembly.

[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro Capsid Assembly Assay.

Antiviral Activity Assay in Cell Culture

This assay is crucial for determining the potency of a CAM in a cellular context.

Objective: To measure the 50% effective concentration (EC50) of a CAM required to inhibit HBV replication in a cell-based model.

Principle: A cell line that constitutively produces HBV particles (e.g., HepG2.2.15) is treated with serial dilutions of the test compound. The amount of viral DNA released into the culture supernatant is then quantified to determine the extent of inhibition.[\[20\]](#)[\[21\]](#)

Detailed Protocol:

- **Cell Culture:**
 - Maintain HepG2.2.15 cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics.[\[20\]](#)
- **Compound Treatment:**
 - Seed HepG2.2.15 cells in 96-well plates.
 - Prepare serial dilutions of the test CAM in the culture medium.
 - Treat the cells with the different concentrations of the CAM or a vehicle control. Include a known HBV inhibitor (e.g., lamivudine) as a positive control.[\[21\]](#)
 - Incubate the plates for a defined period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2-3 days.[\[21\]](#)
- **Quantification of Extracellular HBV DNA:**
 - Collect the cell culture supernatants.
 - Isolate viral DNA from the supernatants.
 - Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with specific primers and probes for the HBV genome.[\[21\]](#)
- **Data Analysis:**

- Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

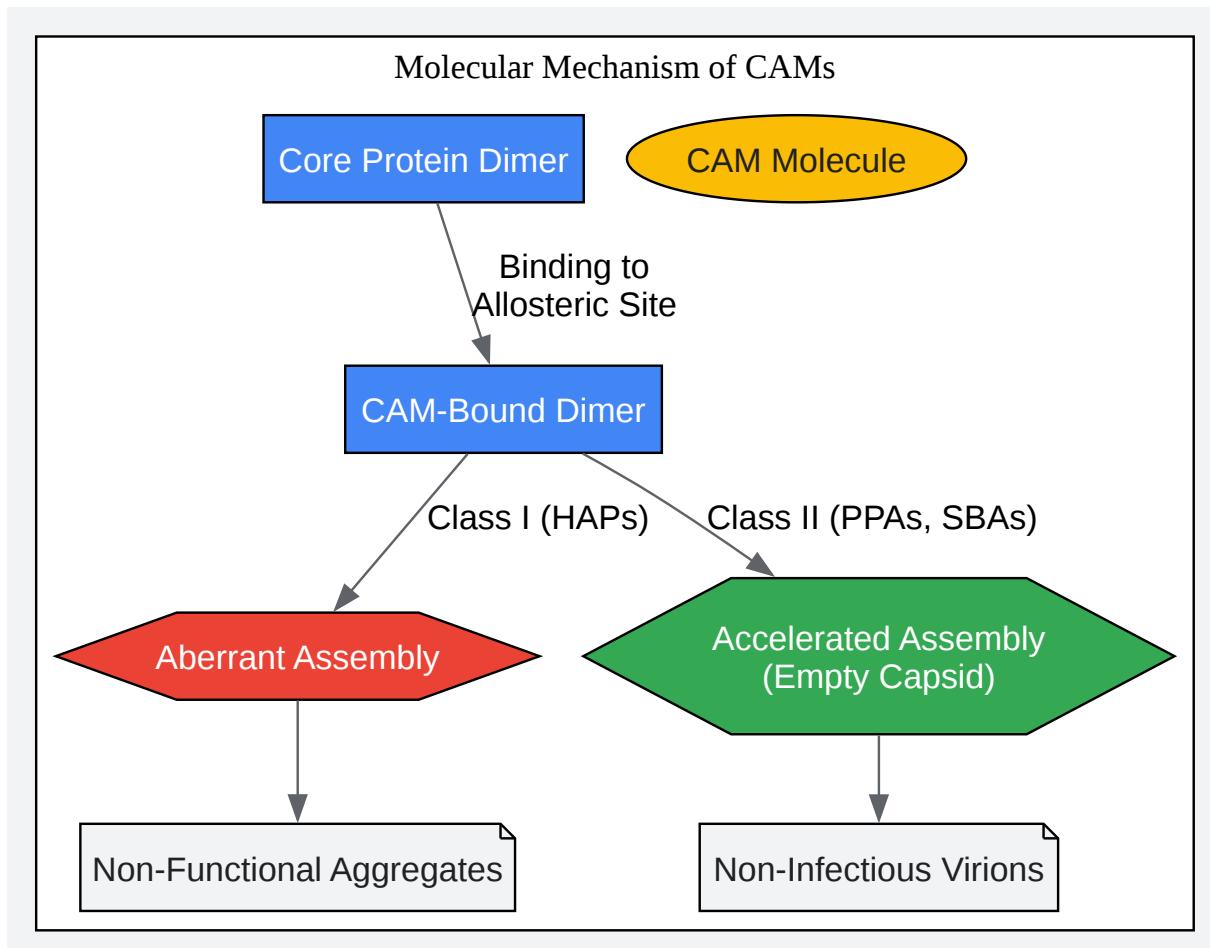
- Cytotoxicity Assay:
 - Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a parallel set of plates to determine the 50% cytotoxic concentration (CC50) of the compound. This is important for assessing the selectivity index (SI = CC50/EC50).[21]

Electron Microscopy of Assembled Capsids

This technique provides direct visual evidence of the effect of a CAM on capsid morphology.

Objective: To visualize the structures formed from the in vitro assembly of core protein in the presence of a CAM.

Principle: Samples from in vitro assembly reactions are negatively stained with a heavy metal salt (e.g., uranyl acetate) and imaged using a transmission electron microscope (TEM).[22][23]


Detailed Protocol:

- **Sample Preparation:**
 - Perform an in vitro capsid assembly reaction as described in Protocol 5.1.
- **Grid Preparation and Staining:**
 - Place a small drop of the assembly reaction onto a carbon-coated copper grid for 1-2 minutes.[23][24]
 - Blot the excess liquid with filter paper.
 - Wash the grid by briefly floating it on a drop of deionized water.[23]
 - Blot the grid again.

- Stain the grid by floating it on a drop of 2% uranyl acetate for 30-60 seconds.[23][24]
- Blot the excess stain and allow the grid to air dry completely.[24]
- Transmission Electron Microscopy (TEM):
 - Examine the grid using a TEM at an appropriate magnification.
 - Acquire images of the stained particles.
- Image Analysis:
 - Analyze the images to determine the morphology of the assembled structures. Class I CAMs are expected to produce irregular aggregates, while Class II CAMs will result in the formation of icosahedral capsids.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism of action for the two main classes of CAMs at the molecular level.

[Click to download full resolution via product page](#)

Figure 3: Molecular Mechanism of Different CAM Classes.

Conclusion

Capsid assembly modulators represent a validated and promising strategy for the development of novel anti-HBV therapeutics. Their unique mechanisms of action, including the disruption of capsid formation and the inhibition of cccDNA establishment, offer the potential for improved treatment outcomes, including functional cure. The classification of CAMs into distinct classes based on their chemical nature and the resulting morphology of assembled core protein provides a framework for the rational design and development of next-generation inhibitors. The experimental protocols detailed in this guide provide a foundation for researchers to evaluate and characterize new CAM candidates, contributing to the advancement of this important class of antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Nomenclature of HBV Core Protein Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. investor.assemblybio.com [investor.assemblybio.com]
- 11. Safety and efficacy of vebicorvir in virologically suppressed patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of vebicorvir administered with entecavir in treatment-naïve patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term open-label vebicorvir for chronic HBV infection: Safety and off-treatment responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gut.bmj.com [gut.bmj.com]

- 16. Randomised phase 2 study (JADE) of the HBV capsid assembly modulator JNJ-56136379 with or without a nucleos(t)ide analogue in patients with chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. e-century.us [e-century.us]
- 22. Electron microscopy of human hepatitis B virus cores by negative staining-carbon film technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 24. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Capsid Assembly Modulators (CAMs)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15568123#different-classes-of-capsid-assembly-modulators-cams\]](https://www.benchchem.com/product/b15568123#different-classes-of-capsid-assembly-modulators-cams)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com